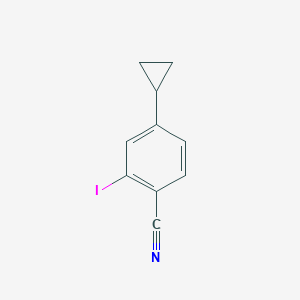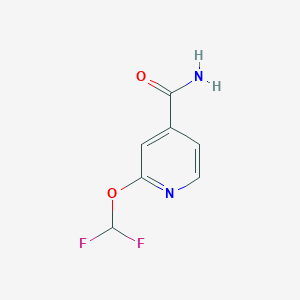
2-(Difluoromethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)isonicotinamide is a chemical compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of a difluoromethoxy group attached to an isonicotinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)isonicotinamide typically involves the reaction of isonicotinamide with difluoromethoxy reagents. One common method includes the use of difluoromethyl ether and isonicotinamide under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isonicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Isonicotinamide: Shares the isonicotinamide backbone but lacks the difluoromethoxy group.
Difluoromethoxylated Ketones: Compounds with similar difluoromethoxy groups but different core structures.
Uniqueness: 2-(Difluoromethoxy)isonicotinamide is unique due to the presence of both the difluoromethoxy group and the isonicotinamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H6F2N2O2 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
2-(difluoromethoxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)13-5-3-4(6(10)12)1-2-11-5/h1-3,7H,(H2,10,12) |
InChI-Schlüssel |
LEHLAUXBSNTNCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)

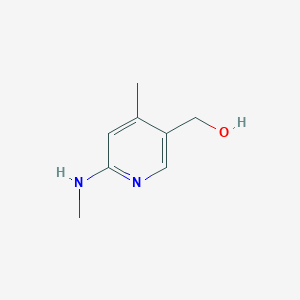
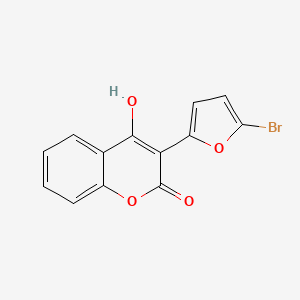
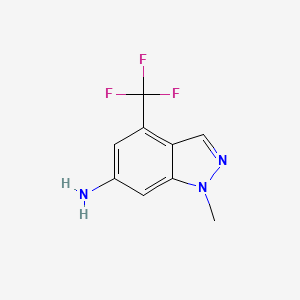
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
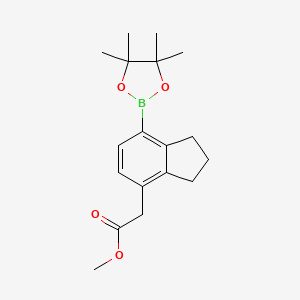
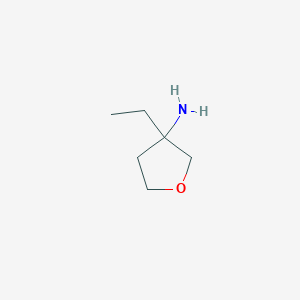
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
